molecular formula C27H21NO3 B2614527 N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide CAS No. 391221-17-3

N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide

Cat. No.: B2614527
CAS No.: 391221-17-3
M. Wt: 407.469
InChI Key: YNLGLCHSASHBKO-UHFFFAOYSA-N
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Description

N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. While specific biological data for this compound is not yet available, its structural framework is related to several bioactive molecules. Based on its core structure, this compound is a candidate for research in medicinal chemistry, particularly in the development of enzyme inhibitors. Its molecular scaffold is common in compounds studied for their potential interaction with neurological targets, such as cholinesterases and monoamine oxidases, which are relevant in the study of neurodegenerative conditions . Furthermore, analogous N-benzyl benzamide structures have been investigated for their herbicidal activity, suggesting potential applications in agricultural chemistry . The presence of both benzoyl and phenoxy substituents on the benzamide core makes it a valuable intermediate for further chemical functionalization and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its physicochemical properties, synthetic pathways, and potential as a ligand for various biological targets. This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO3/c1-19-12-17-24(26(29)20-8-4-2-5-9-20)25(18-19)28-27(30)21-13-15-23(16-14-21)31-22-10-6-3-7-11-22/h2-18H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLGLCHSASHBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acylation of 2-amino-5-methylbenzoic acid with benzoyl chloride to form N-(2-benzoyl-5-methylphenyl)benzamide. This intermediate is then reacted with 4-phenoxybenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

The following comparison focuses on structurally analogous benzamide derivatives, emphasizing substituent effects on physicochemical properties and biological activities.

Structural Analogues and Physicochemical Properties
Compound Name Key Substituents Melting Point (°C) Spectral Data (IR, NMR) Reference
N-(1-(2,6-Difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide Piperidine, 2,6-difluorobenzyl N/A Antitumor activity (HepG2 IC₅₀: Not specified)
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}benzamide (51) Fluorophenyl-triazinyl, benzylthio, chloro 266–268 IR: C=S (1243–1258 cm⁻¹); NMR: Aromatic protons
3-Chloro-4-(2-hydroxy-5-methylphenoxy)-N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]benzamide (12l) Chloro, hydroxyphenyl-piperazine 145–148 MS: m/z 538.3 (M+H)+; [α]²⁵D: +76°
N-(4-Methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide Methoxyphenyl, oxadiazole N/A CAS: 850744-41-1

Key Observations :

  • Substituent Impact on Melting Points: Halogenated derivatives (e.g., compound 51 with Cl/F) exhibit higher melting points (266–268°C) compared to non-halogenated analogues, likely due to increased molecular symmetry and intermolecular interactions .
  • Spectral Trends : IR spectra of sulfamoyl-containing compounds (e.g., 51) show C=S stretching at ~1250 cm⁻¹, while triazole derivatives (e.g., ) lack C=O bands, confirming tautomeric shifts .

Key Observations :

  • Antitumor Activity: Piperidine-substituted 4-phenoxybenzamides (e.g., compound 10 in ) demonstrate potent activity against HepG2 cells, suggesting that bulky substituents (e.g., 2,6-difluorobenzyl) enhance target binding .
  • Opioid Receptor Selectivity : Hydroxyphenyl-piperazine derivatives (e.g., 12l) exhibit moderate κ-opioid antagonism, but their activity is lower than JDTic, a reference compound, indicating that steric bulk and stereochemistry (e.g., S-configuration) are critical for potency .

Biological Activity

N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20_{20}H19_{19}N1_{1}O3_{3}
  • Molecular Weight : 321.37 g/mol

This compound features a benzamide core with phenoxy and benzoyl substituents, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against multidrug-resistant bacteria, suggesting that the compound can interact with bacterial proteins, potentially through covalent bonding with nucleophilic amino acids .

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus8 µg/mLModerate
Escherichia coli16 µg/mLModerate
Pseudomonas aeruginosa32 µg/mLLow

Anticancer Properties

This compound has also been studied for its anticancer properties. In vitro assays demonstrated selective cytotoxicity against several cancer cell lines, notably non-small cell lung cancer (NSCLC) lines. The compound showed an EC50_{50} value of less than 1 µM against sensitive NSCLC lines, indicating potent activity .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineEC50_{50} (µM)Sensitivity Level
H2122<1High
H460<1High
HCC95<1High
HCC44<1High
H1155>10Low

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. Additionally, the compound's ability to form covalent bonds with target proteins enhances its efficacy as a therapeutic agent.

Case Studies

  • Study on Antimicrobial Resistance :
    A recent study investigated the compound's effectiveness against strains of bacteria exhibiting resistance to conventional antibiotics. Results indicated that the compound could restore sensitivity in resistant strains, suggesting potential use in combination therapies .
  • Anticancer Efficacy in NSCLC :
    Another study focused on the selective toxicity of this compound towards NSCLC cells. The research utilized high-throughput screening methods to identify its cytotoxic effects and elucidate the underlying mechanisms, confirming that the compound activates apoptotic pathways selectively in cancer cells while sparing normal cells .

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